Plantamajósido

Descripción general

Descripción

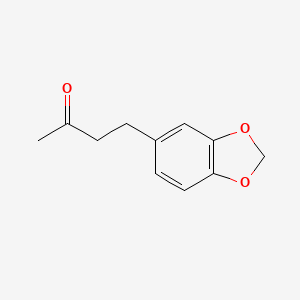

El plantamajósido es un glucósido de fenilpropanoide que se puede extraer de diversas plantas, incluidas Plantago asiatica L. y Rehmannia glutinosa. Es un derivado de éster de azúcar de ácido cafeico bioactivo conocido por sus diversas funciones biológicas y su importante potencial terapéutico. El this compound exhibe actividades antitumorales, antiinflamatorias, diuréticas, cicatrizantes, antiasmáticas, hepatoprotectoras, antienvejecimiento y neuroprotectoras .

Aplicaciones Científicas De Investigación

El plantamajósido tiene una amplia gama de aplicaciones de investigación científica en diversos campos:

Mecanismo De Acción

El plantamajósido ejerce sus efectos a través de diversos objetivos y vías moleculares. Actúa sobre una amplia gama de vías de señalización para proporcionar sus efectos terapéuticos. Por ejemplo, inhibe la apoptosis regulando los niveles de expresión de factores apoptóticos como la caspasa-3, la caspasa-9, la poli(ADP-ribosa) polimerasa, la Bax y la Bcl-2 . Además, el this compound modula la actividad de las metaloproteinasas de la matriz, que desempeñan un papel crucial en la metástasis tumoral .

Análisis Bioquímico

Biochemical Properties

It serves as an antioxidant and protects plants from ultraviolet light . It acts on a wide range of signaling pathways to provide anti-tumor, cardioprotective, antidiabetic, diuretic, wound healing, anti-asthmatic, hepatoprotective, anti-aging, and neuroprotective effects .

Cellular Effects

Plantamajoside has a wide range of biological applications and pharmacological potential . It inhibits the production of pro-inflammatory cytokines such IL-6, IL-1β, TNF-α, and MCP-1 in glyceraldehyde-induced AGEs in a dose-dependent manner by inhibiting the PI3K/Akt and NF-κB signaling pathways .

Molecular Mechanism

Plantamajoside exerts its effects at the molecular level through a variety of mechanisms. It interacts with a wide range of signaling pathways to provide its diverse biological functions . For example, it inhibits the PI3K/Akt and NF-κB signaling pathways, which are involved in inflammation and cellular stress responses .

Temporal Effects in Laboratory Settings

Plantamajoside has a very low oral toxicity in rats, which was found to be greater than 2000 mg/kg This suggests that it is relatively stable and does not degrade quickly in biological systems

Dosage Effects in Animal Models

The effects of plantamajoside vary with different dosages in animal models .

Metabolic Pathways

Plantamajoside is involved in a variety of metabolic pathways due to its interactions with a wide range of signaling pathways

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El plantamajósido se puede sintetizar mediante diversos métodos, incluida la extracción de fuentes vegetales y la síntesis química. El proceso de extracción suele implicar el uso de disolventes como el etanol o el metanol para aislar el compuesto de los materiales vegetales. El compuesto extraído se purifica posteriormente utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) y la cromatografía en capa fina (TLC) .

Métodos de producción industrial

La producción industrial de this compound implica la extracción a gran escala de fuentes vegetales, seguida de la purificación y cristalización. El proceso puede incluir el uso de técnicas avanzadas como la cromatografía de partición centrífuga de alto rendimiento y la cromatografía electrocinética micelar de electroforesis capilar .

Análisis De Reacciones Químicas

Tipos de reacciones

El plantamajósido experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica.

Reactivos y condiciones comunes

Los reactivos comunes que se utilizan en las reacciones que implican this compound incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones suelen llevarse a cabo en condiciones controladas, incluidas temperaturas y niveles de pH específicos .

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound incluyen derivados con actividades biológicas mejoradas. Por ejemplo, la oxidación del this compound puede conducir a la formación de compuestos con propiedades antiinflamatorias aumentadas .

Comparación Con Compuestos Similares

El plantamajósido se compara a menudo con otros glucósidos de fenilpropanoide, como el acteósido (verbáscido). Ambos compuestos exhiben amplios efectos biológicos, incluidas las actividades antioxidantes y antiinflamatorias . El this compound es único en su capacidad para proporcionar una amplia gama de efectos terapéuticos, incluidos los efectos antitumorales, cardioprotectores, antidiabéticos, diuréticos, cicatrizantes, antiasmáticos, hepatoprotectores, antienvejecimiento y neuroprotectores .

Lista de compuestos similares

- Acteósido (verbáscido)

- Forsitósido

- Isoacteósido

- Echinacoside

La combinación única de actividades biológicas y potencial terapéutico del this compound lo convierte en un compuesto valioso para la investigación científica y las aplicaciones industriales.

Propiedades

IUPAC Name |

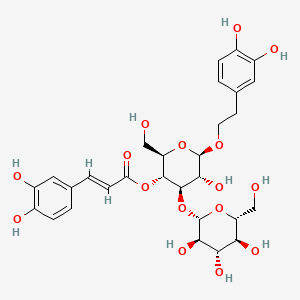

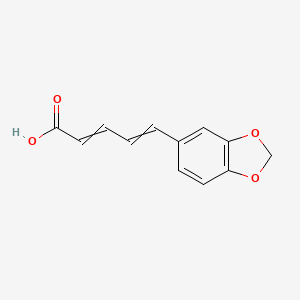

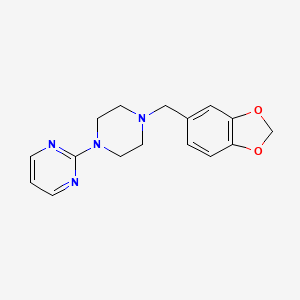

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O16/c30-11-19-22(37)23(38)24(39)29(42-19)45-27-25(40)28(41-8-7-14-2-5-16(33)18(35)10-14)43-20(12-31)26(27)44-21(36)6-3-13-1-4-15(32)17(34)9-13/h1-6,9-10,19-20,22-35,37-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23+,24-,25-,26-,27-,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEFLPDKISUVNR-QJEHNBJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317348 | |

| Record name | Plantamajoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104777-68-6 | |

| Record name | Plantamajoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104777-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plantamajoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104777686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plantamajoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does plantamajoside exert its biological effects at the cellular level?

A1: Plantamajoside has been shown to interact with various signaling pathways, influencing cellular processes like proliferation, apoptosis, migration, and invasion. Specifically, research indicates plantamajoside can:

- Inhibit the PI3K/AKT pathway [, , , , , ]: This pathway plays a crucial role in cell growth, survival, and metabolism. By inhibiting PI3K/AKT, plantamajoside may suppress tumor cell proliferation and induce apoptosis.

- Modulate the NF-κB pathway [, , , , , ]: The NF-κB pathway is involved in inflammatory and immune responses. Plantamajoside's ability to regulate this pathway may contribute to its anti-inflammatory effects observed in various disease models.

- Regulate the MAPK pathway [, , , , ]: This pathway is involved in cellular responses to stress and growth factors. Plantamajoside's modulation of MAPK signaling could contribute to its anti-inflammatory and anti-tumor effects.

- Inhibit HDAC2 activity []: This suggests a potential role in epigenetic regulation and neuroprotection, as seen in a Parkinson's disease model.

Q2: What evidence suggests plantamajoside could be beneficial for specific diseases?

A2: Preclinical studies using cell cultures and animal models have shown promising results for plantamajoside in various disease contexts:

- Cancer [, , , , , , ]: Plantamajoside has exhibited anti-tumor effects in models of gastric cancer, acute myeloid leukemia, hepatic carcinoma, and malignant melanoma. It has demonstrated the ability to inhibit cell proliferation, induce apoptosis, and suppress migration and invasion.

- Diabetes and diabetic complications [, , , ]: Studies have shown plantamajoside can improve glucose and lipid metabolism, potentially benefiting diabetes management. Additionally, it has demonstrated protective effects against diabetic complications like nephropathy.

- Inflammatory diseases [, ]: Research suggests that plantamajoside possesses anti-inflammatory properties, showing potential for treating conditions like osteoarthritis and sepsis.

- Cardiovascular diseases [, ]: Plantamajoside has exhibited protective effects against cardiac fibrosis and hypertension in animal models, suggesting potential for treating cardiovascular diseases.

- Neurodegenerative diseases []: In a Parkinson's disease model, plantamajoside showed potential for protecting substantia nigra neurons from damage, suggesting a possible application in neurodegenerative disorders.

Q3: How does plantamajoside impact wound healing?

A3: Plantamajoside may enhance wound healing by:

- Promoting angiogenesis []: Angiogenesis, the formation of new blood vessels, is essential for wound repair.

- Enhancing epithelialization and granulation []: These processes are crucial for closing the wound and forming new tissue.

Q4: Does plantamajoside exhibit any effect on the immune system?

A4: Research suggests that plantamajoside might modulate immune responses through:

- Regulating cytokine production [, , ]: Plantamajoside has been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are involved in the inflammatory response.

- Inhibiting immune cell activation []: Studies have shown that plantamajoside can suppress the activation of immune cells like microglia, which play a role in inflammation and neurodegeneration.

Q5: What is the chemical structure of plantamajoside?

A5: Plantamajoside is a phenylethanoid glycoside. Its structure consists of a phenylethyl moiety linked to a disaccharide core comprising two glucose units. One glucose unit is esterified with caffeic acid.

Q6: What is the molecular formula and weight of plantamajoside?

A6: The molecular formula of plantamajoside is C32H38O19 and its molecular weight is 726.6 g/mol.

Q7: How is plantamajoside typically identified and quantified?

A7: Several analytical techniques are employed for the characterization and quantification of plantamajoside:

- High-performance liquid chromatography (HPLC) [, , , , ]: HPLC is widely used for separating and quantifying plantamajoside in plant extracts and biological samples.

- Thin-layer chromatography (TLC) [, , ]: TLC is a simpler method for the initial identification of plantamajoside based on its characteristic retention factor (Rf) value.

- Ultra-high performance liquid chromatography coupled with tandem quadrupole mass spectrometry (UHPLC-MS/MS) []: This technique offers high sensitivity and selectivity for quantifying plantamajoside in complex matrices like plasma.

- Nuclear magnetic resonance (NMR) spectroscopy [, ]: NMR is employed to confirm the structure and elucidate the stereochemistry of plantamajoside.

Q8: Are there any specific challenges in extracting and purifying plantamajoside?

A8: Extracting and purifying plantamajoside can be challenging due to its polar nature and the presence of similar compounds in plant extracts. Techniques like:

- Solvent extraction [, , , ]: Utilizing different solvent polarities to isolate plantamajoside from plant material.

- Column chromatography [, , ]: Employing various stationary phases like silica gel, Sephadex LH-20, and ODS to separate plantamajoside based on polarity and size.

- High-speed counter-current chromatography []: A liquid-liquid partitioning technique that offers efficient separation based on the differential partitioning of compounds between two immiscible liquid phases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

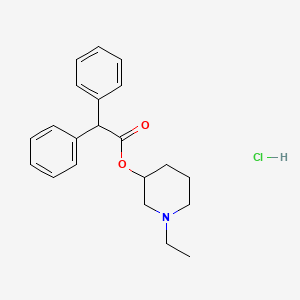

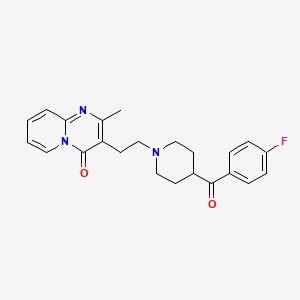

![5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1678432.png)

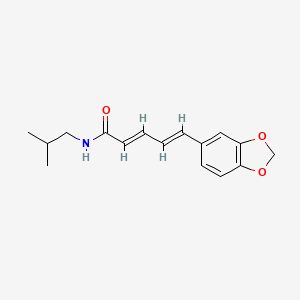

![[6-(HYDROXYMETHYL)-2-PYRIDYL]METHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPIONATE HYDROCHLORIDE](/img/structure/B1678449.png)